Chloro(tert-butyl)phenylphosphine
Overview
Description
Chloro(tert-butyl)phenylphosphine, also known as tert-butylchloro(phenyl)phosphine, is an organophosphorus compound with the molecular formula C10H14ClP. It is a tertiary phosphine that contains a phosphorus atom bonded to a chlorine atom, a tert-butyl group, and a phenyl group. This compound is used as a ligand in various chemical reactions and has applications in organic synthesis and catalysis.
Mechanism of Action
Target of Action
Chloro(tert-butyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are widely used as ligands in transition metal catalysis and organocatalysis . They play a key role in stabilizing and activating the central metal atom . Therefore, the primary targets of this compound are likely to be the metal atoms in these catalytic reactions.
Mode of Action
The interaction of this compound with its targets involves the formation of a bond between the phosphorus atom of the phosphine and the metal atom of the catalyst . This bond formation results in the stabilization of the metal atom and enhances its reactivity, enabling it to participate in various chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a ligand in transition metal catalysis and organocatalysis, it can participate in a wide range of reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.
Pharmacokinetics
Like other tertiary phosphines, it is likely to have low bioavailability due to its high reactivity and instability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a ligand, it can enhance the reactivity of metal atoms in catalytic reactions, leading to the formation of various products . These products can have a wide range of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst . In particular, the presence of a metal atom for the phosphine to bind to is crucial for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(tert-butyl)phenylphosphine can be synthesized through the reaction of tert-butylmagnesium chloride with phenylphosphonous dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Chloro(tert-butyl)phenylphosphine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coordination Chemistry: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include tert-butyl(phenyl)phosphine derivatives.
Oxidation Products: Phosphine oxides are formed.
Coordination Complexes: Various metal-phosphine complexes are synthesized for use in catalysis.
Scientific Research Applications
Chloro(tert-butyl)phenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck reactions).
Biology: It is employed in the synthesis of biologically active phosphine derivatives.
Medicine: Research into phosphine-containing drugs and their potential therapeutic applications.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role in catalysis.
Comparison with Similar Compounds
Similar Compounds
- Chlorodicyclohexylphosphine
- Chlorodiisopropylphosphine
- tert-Butyldichlorophosphine
- Di-tert-butylchlorophosphine
Uniqueness
Chloro(tert-butyl)phenylphosphine is unique due to its specific combination of a tert-butyl group and a phenyl group attached to the phosphorus atom. This structure provides a balance of steric hindrance and electronic properties, making it a versatile ligand in various catalytic reactions. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl-chloro-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDDCZARYSQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952383 | |
Record name | tert-Butyl(phenyl)phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-69-7 | |
Record name | Phosphinous chloride, tert-butylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl(phenyl)phosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(tert-butyl)phenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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